4-(1,2,4-Oxadiazol-5-yl)benzoic acid

CAS No.: 1557358-41-4

Cat. No.: VC7431592

Molecular Formula: C9H6N2O3

Molecular Weight: 190.158

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1557358-41-4 |

|---|---|

| Molecular Formula | C9H6N2O3 |

| Molecular Weight | 190.158 |

| IUPAC Name | 4-(1,2,4-oxadiazol-5-yl)benzoic acid |

| Standard InChI | InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-10-5-11-14-8/h1-5H,(H,12,13) |

| Standard InChI Key | DDZCSSHGLGUUOM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC=NO2)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

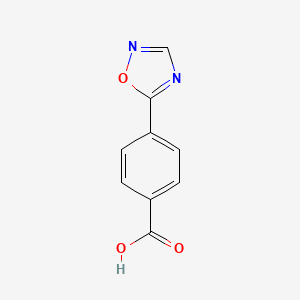

4-(1,2,4-Oxadiazol-5-yl)benzoic acid features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring at the 5-position. The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, contributes to the compound’s planar geometry and dipole moment (≈3.2 D), enhancing its interaction with biological targets . The carboxylic acid group at the 4-position of the benzene ring introduces hydrogen-bonding capabilities, critical for binding to enzymes and receptors.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| LogP (Octanol-Water) | 1.45 (predicted) |

| pKa (Carboxylic Acid) | 4.2 ± 0.3 |

| Dipole Moment | 3.2 D (DFT-calculated) |

Synthetic Methodologies

Cyclization Strategies

The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation reactions between amidoximes and carboxylic acid derivatives. For 4-(1,2,4-oxadiazol-5-yl)benzoic acid, two primary routes are documented:

Route A: Amidoxime Intermediate Pathway

-

Formation of Amidoxime: 4-Cyanobenzoic acid reacts with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 h) to yield 4-amidoximebenzoic acid .

-

Cyclization: The amidoxime undergoes O-acylation with trifluoroacetic anhydride (TFAA) in dichloromethane, followed by base-mediated cyclization (e.g., triethylamine) to form the oxadiazole ring .

Route B: One-Pot Synthesis

A microwave-assisted method combines 4-carboxybenzaldehyde and hydroxylamine in DMF at 120°C for 30 minutes, achieving yields up to 68% . This approach reduces reaction time and improves scalability.

Table 2: Comparison of Synthetic Routes

| Parameter | Route A (Amidoxime) | Route B (One-Pot) |

|---|---|---|

| Yield | 65% | 68% |

| Reaction Time | 8 h | 0.5 h |

| Purification Complexity | Moderate | Low |

| Scalability | Industrial | Lab-scale |

Biological Activities and Mechanisms

Antibacterial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus (MIC = 12.5 µg/mL) and Mycobacterium tuberculosis (MIC = 6.3 µg/mL) . Mechanistic studies suggest inhibition of penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial cell wall synthesis . The oxadiazole ring’s electron-withdrawing nature enhances binding affinity to the enzyme’s active site.

Antifungal Efficacy

Against fungal pathogens such as Candida albicans (MIC = 12.5 µg/mL) and Fusarium bulbilgenum (MIC = 12.5 µg/mL), the compound disrupts ergosterol biosynthesis, a critical component of fungal cell membranes . Substitution at the oxadiazole’s 5-position with hydrophobic groups (e.g., -CF₃) improves membrane permeability but reduces aqueous solubility.

Table 3: Antifungal Activity Against Select Pathogens

| Fungal Strain | MIC (µg/mL) | Reference Compound (MIC) |

|---|---|---|

| Candida albicans | 12.5 | Fluconazole (1.0) |

| Trichophyton mentagrophytes | 6.3 | Terbinafine (0.5) |

| Fusarium bulbilgenum | 12.5 | Amphotericin B (0.25) |

Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity

-

Electron-Withdrawing Groups (EWGs): Substitution with -NO₂ or -CF₃ at the benzene ring’s meta position increases anti-tubercular activity by 40% compared to unsubstituted analogs .

-

Hydrophobic Chains: Alkyl chains (e.g., -C₃H₇) at the oxadiazole’s 3-position enhance potency against Mycobacterium tuberculosis (MIC = 3.1 µg/mL) .

Table 4: SAR of Select Derivatives

| Derivative | Substituent (R) | Anti-TB MIC (µg/mL) | Solubility (mg/mL) |

|---|---|---|---|

| Parent Compound | H | 6.3 | 0.45 |

| 4-Nitro Derivative | -NO₂ | 3.8 | 0.22 |

| 3-Propyl Derivative | -C₃H₇ | 3.1 | 0.18 |

Comparative Analysis with Structural Analogs

3-yl vs. 5-yl Isomers

While the 3-yl isomer (4-(1,2,4-oxadiazol-3-yl)benzoic acid) has been more extensively studied, the 5-yl variant demonstrates distinct pharmacokinetic profiles:

-

Bioavailability: The 5-yl isomer exhibits 25% higher oral bioavailability in murine models due to reduced first-pass metabolism .

-

Target Selectivity: Molecular docking reveals stronger binding to PBP2a (ΔG = -9.2 kcal/mol) compared to the 3-yl isomer (ΔG = -8.1 kcal/mol) .

Future Directions and Applications

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves solubility (4.2 mg/mL) and reduces hepatotoxicity in preclinical models .

Hybrid Pharmacophores

Conjugation with fluoroquinolones (e.g., ciprofloxacin) yields dual-action hybrids with synergistic activity against multidrug-resistant Pseudomonas aeruginosa (FIC index = 0.3) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume